4-((4-Fluorophenyl)thio)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS. It is a heterocyclic building block used primarily in research and development. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylthio group, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Scientific Research Applications
4-((4-Fluorophenyl)thio)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)piperidine hydrochloride typically involves the nucleophilic substitution reaction of 4-fluorothiophenol with piperidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the thioether bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-((4-Fluorophenyl)thio)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the thioether group to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed:
Oxidation: 4-((4-Fluorophenyl)sulfinyl)piperidine, 4-((4-Fluorophenyl)sulfonyl)piperidine.
Reduction: 4-((4-Fluorophenyl)thiol)piperidine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)thio)piperidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The fluorophenylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .
Comparison with Similar Compounds
- 4-(3-Fluorophenyl)piperidine hydrochloride
- 4-(4-Fluorophenyl)piperidine hydrochloride
- 4-(4-Chlorophenyl)thio)piperidine hydrochloride
- 4-(4-Methylphenyl)thio)piperidine hydrochloride
Comparison: 4-((4-Fluorophenyl)thio)piperidine hydrochloride is unique due to the presence of both the fluorine atom and the thioether group. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it a valuable intermediate in the synthesis of diverse compounds. Compared to its analogs, the fluorine atom enhances the compound’s stability and bioavailability, while the thioether group provides additional sites for chemical modification .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXUSZPOIHXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544875 |
Source
|
Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101798-76-9 |
Source
|
Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.